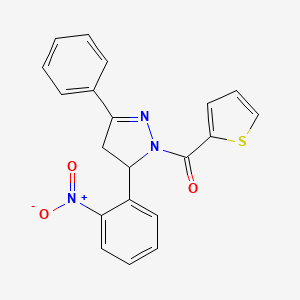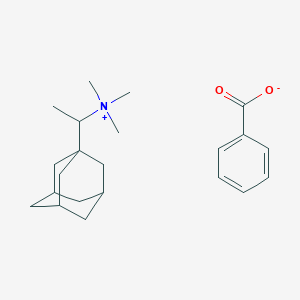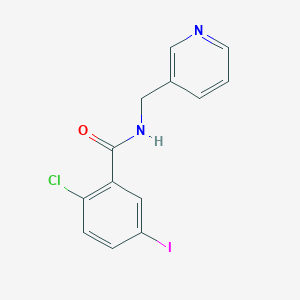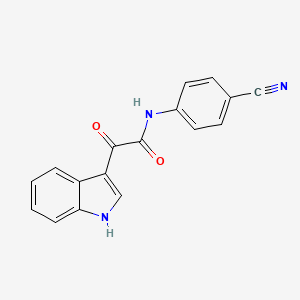
2-methoxy-N-(2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as N-(2-nitrophenyl)-2-methoxybenzamide or N-(2-nitrophenyl)-o-anisamide and is a yellow crystalline powder.
Applications De Recherche Scientifique
2-methoxy-N-(2-nitrophenyl)benzamide has been found to have potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been found to have potential applications in the field of drug discovery as a lead compound for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(2-nitrophenyl)benzamide involves the inhibition of the activity of tubulin, a protein that plays a crucial role in cell division. This inhibition leads to the arrest of the cell cycle and ultimately the death of cancer cells. This compound has also been found to inhibit the growth of microtubules in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on the biochemical and physiological processes of cancer cells. This compound has been found to induce apoptosis, a programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, preventing the spread of cancer to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methoxy-N-(2-nitrophenyl)benzamide in lab experiments include its potential as a lead compound for the development of new drugs. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 2-methoxy-N-(2-nitrophenyl)benzamide. One of the significant directions is to explore the potential of this compound as a lead compound for the development of new drugs. Another direction is to investigate the mechanisms of action of this compound in more detail to gain a better understanding of its anti-cancer properties. Additionally, further studies can be conducted to investigate the potential of this compound in other fields of scientific research, such as neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its anti-cancer properties and potential as a lead compound for the development of new drugs make it an exciting area of research. Further studies are required to investigate its mechanisms of action and potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-(2-nitrophenyl)benzamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-nitroaniline to form the final product, this compound. The yield of this reaction is typically around 60%.
Propriétés
IUPAC Name |
2-methoxy-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-9-5-2-6-10(13)14(17)15-11-7-3-4-8-12(11)16(18)19/h2-9H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZOWCXDOFCRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5149689.png)
![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5149700.png)
![(2-aminoethyl){2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5149707.png)

![5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B5149716.png)


![N-(4-fluorophenyl)-2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5149756.png)

![N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5149769.png)
![3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5149786.png)
![(1,3-benzodioxol-5-ylmethyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5149804.png)
